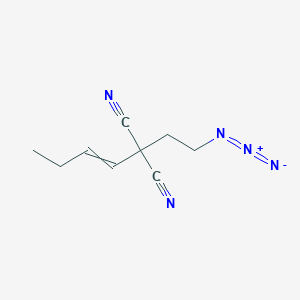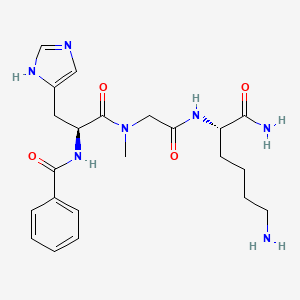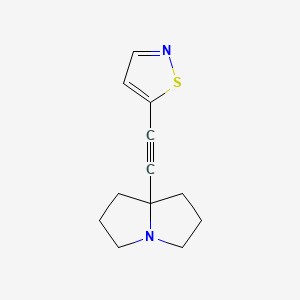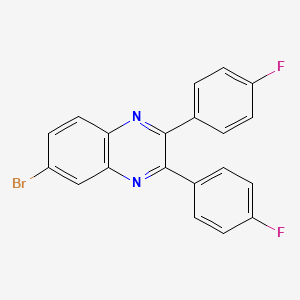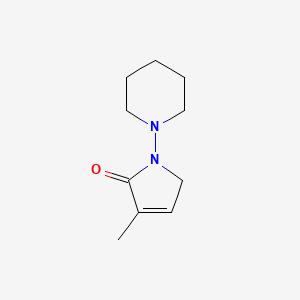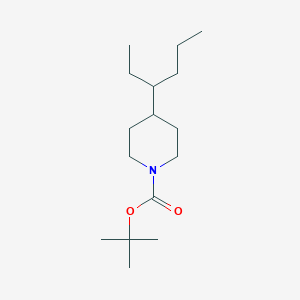![molecular formula C28H27F3N6OS B12603576 6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Oxazolo[4,5-g][3]benzazepine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazolo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the trifluoromethyl group and the quinolinyl moiety.
Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Scalable methods for large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing triazole moiety.
Reduction: Reduction reactions can modify the quinolinyl group or other functional groups.
Substitution: Various substitution reactions can introduce or modify functional groups on the benzazepine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, derivatives with modified functional groups or altered ring structures are obtained.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition:
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating various diseases due to its unique structure.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
作用機序
The mechanism of action of 6H-Oxazolo[4,5-g][3]benzazepine derivatives involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.
Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Influence on intracellular signaling pathways.
類似化合物との比較
Similar Compounds
Benzodiazepines: Similar in structure but with different functional groups.
Quinoline Derivatives: Share the quinolinyl moiety but differ in other structural aspects.
Triazole Compounds: Contain the triazole ring but vary in other parts of the molecule.
Uniqueness
6H-Oxazolo[4,5-g][3]benzazepine derivatives are unique due to their combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C28H27F3N6OS |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
8-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-2-(trifluoromethyl)-6,7,9,10-tetrahydro-[1,3]oxazolo[5,4-i][3]benzazepine |
InChI |
InChI=1S/C28H27F3N6OS/c1-17-7-9-20-21(5-3-6-22(20)32-17)25-34-35-27(36(25)2)39-16-4-13-37-14-11-18-8-10-23-24(19(18)12-15-37)33-26(38-23)28(29,30)31/h3,5-10H,4,11-16H2,1-2H3 |
InChIキー |
SUTBGEJWOOOUFT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=C(CC4)C6=C(C=C5)OC(=N6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
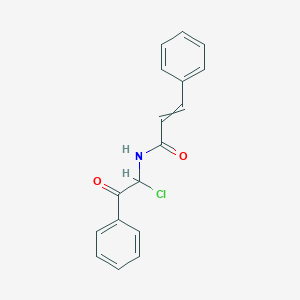
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
